molecular formula C12H11FN2O2S B13608928 Ethyl 2-amino-5-(2-fluorophenyl)thiazole-4-carboxylate

Ethyl 2-amino-5-(2-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13608928
M. Wt: 266.29 g/mol
InChI Key: KNWCVFBSDVIMKT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various bioactive molecules. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the condensation of 2-fluoroaniline with ethyl 2-bromo-2-thiazoline-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. Additionally, it can interact with DNA and RNA, leading to its anticancer properties.

Comparison with Similar Compounds

Ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: Lacks the fluorine atom, which may affect its biological activity.

    Ethyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its reactivity and potency.

    Ethyl 2-amino-5-(2-methylphenyl)-1,3-thiazole-4-carboxylate: The presence of a methyl group can influence its pharmacokinetic properties.

The uniqueness of ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate lies in the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

KNWCVFBSDVIMKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2F

Origin of Product

United States

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